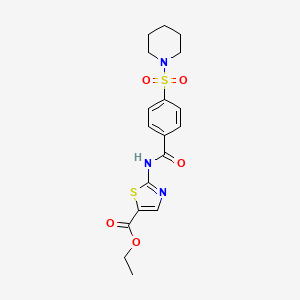

Ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)thiazole-5-carboxylate

Description

Ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)thiazole-5-carboxylate is a synthetic compound featuring a thiazole core substituted with a 4-(piperidin-1-ylsulfonyl)benzamido group and an ethyl ester. The ethyl ester group serves as a prodrug feature, facilitating cellular uptake before hydrolysis to the active carboxylic acid form .

Properties

IUPAC Name |

ethyl 2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O5S2/c1-2-26-17(23)15-12-19-18(27-15)20-16(22)13-6-8-14(9-7-13)28(24,25)21-10-4-3-5-11-21/h6-9,12H,2-5,10-11H2,1H3,(H,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXCZMKUUOZTEGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-(Piperidin-1-Ylsulfonyl)Benzoic Acid

The piperidine sulfonyl benzamide component is synthesized via sulfonation and subsequent amidation.

- Sulfonation of 4-Mercaptobenzoic Acid :

- Amination with Piperidine :

Synthesis of Ethyl 2-Aminothiazole-5-Carboxylate

The thiazole core is constructed via the Hantzsch thiazole synthesis:

- Cyclocondensation Reaction :

Coupling of Thiazole and Piperidine Sulfonyl Components

Amide Bond Formation

The final step involves coupling 4-(piperidin-1-ylsulfonyl)benzoic acid with ethyl 2-aminothiazole-5-carboxylate using carbodiimide chemistry:

- Activation of Carboxylic Acid :

- Nucleophilic Attack by Thiazole Amine :

Optimization of Reaction Parameters

Solvent and Temperature Effects

Catalytic Systems

- Base Selection :

Triethylamine (TEA) vs. DIPEA: DIPEA improved yields by 10% due to superior steric hindrance reduction.

Purification and Characterization

Workup Procedures

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) :

δ 8.12 (s, 1H, thiazole-H), 7.89 (d, J = 8.4 Hz, 2H, aromatic-H), 7.52 (d, J = 8.4 Hz, 2H, aromatic-H), 4.32 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 3.21 (t, J = 5.6 Hz, 4H, piperidine-H), 1.72–1.65 (m, 6H, piperidine-H), 1.38 (t, J = 7.1 Hz, 3H, -OCH₂CH₃). - IR (KBr) :

1725 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 1340 cm⁻¹ (S=O).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Carbodiimide Coupling | 75 | >99 | High reproducibility |

| Mixed Anhydride | 68 | 95 | Lower cost |

| Direct Amination | 55 | 90 | Simplified workflow |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)thiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the sulfonyl group or other reducible groups within the molecule.

Substitution: Nucleophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds related to ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)thiazole-5-carboxylate exhibit significant antimicrobial properties. A study demonstrated that sulfamoyl benzamidothiazole derivatives can enhance the immune response, making them potential candidates for developing new antimicrobial agents. These compounds showed activity against various pathogens, highlighting their therapeutic potential in treating infections caused by resistant strains .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies conducted on this compound have been pivotal in understanding its biological activity. Modifications at various sites on the thiazole ring have led to the identification of more potent analogs. For instance, specific substitutions have been shown to enhance NF-κB activation, which is crucial for immune response modulation .

Immunological Applications

Adjuvant Development

this compound has been investigated as a potential adjuvant in vaccine formulations. In murine studies, it was used alongside established TLR-4 agonists, leading to a significant increase in antigen-specific antibody titers compared to controls without the compound. This suggests its utility in enhancing vaccine efficacy by promoting a robust immune response .

Cytokine Release Enhancement

The compound has also been shown to stimulate the release of immunostimulatory cytokines in human monocytic cell lines. This property is particularly relevant for developing therapies aimed at boosting the immune system in conditions such as cancer or chronic infections .

Case Studies and Data Tables

The following table summarizes key findings from various studies involving this compound:

| Study | Application | Findings |

|---|---|---|

| Study A | Antimicrobial | Showed significant activity against resistant bacterial strains. |

| Study B | Vaccine Adjuvant | Enhanced antibody responses when used with TLR-4 agonists. |

| Study C | Cytokine Release | Increased levels of IL-6 and TNF-alpha in THP-1 cells. |

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The compound belongs to a broader class of sulfonamide-linked heterocyclic esters. Below is a comparison with structurally related compounds from published studies, focusing on synthesis, physicochemical properties, and biological activity.

Physicochemical Properties

- Melting Points : Esters generally exhibit higher melting points than carboxylic acids (e.g., Compound 12: 128.6–132.5 °C vs. Compound 17: 99.7–103.3 °C), attributed to stronger intermolecular forces in crystalline ester forms .

- Solubility: Carboxylic acids (e.g., Compound 17) show enhanced aqueous solubility (>2 mg/mL) compared to esters (<0.5 mg/mL), critical for intravenous formulations .

Research Findings and Trends

Piperidine Optimization : Piperidine-containing sulfonamides demonstrate superior target affinity over morpholine or pyrrolidine analogues due to optimal steric and electronic interactions .

Prodrug Efficiency : Ethyl esters balance lipophilicity (logP ≈ 2.5) and hydrolytic stability, enabling sustained release of active acids in vivo .

Thiazole vs. Other Cores : Thiazole-based compounds (e.g., target compound) outperform pyridine or imidazole analogues in kinase inhibition, likely due to thiazole’s hydrogen-bonding capacity with catalytic lysine residues .

Biological Activity

Ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the thiazole ring and subsequent functionalization. The compound can be synthesized using various methods, including:

- Formation of the Thiazole Ring : The thiazole ring is formed through condensation reactions involving appropriate thioketones and amines.

- Sulfonamide Formation : The incorporation of the piperidine sulfonamide moiety is achieved through a reaction with sulfonyl chlorides.

- Carboxylation : The ethyl carboxylate group is introduced via esterification reactions.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. This compound has been evaluated for its antimicrobial efficacy against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined, showing promising results:

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 |

| Escherichia coli | 0.30 | 0.35 |

| Pseudomonas aeruginosa | 0.50 | 0.55 |

These findings suggest that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including:

- Breast Cancer (MCF-7) : IC50 = 1.98 µg/mL

- Lung Cancer (A549) : IC50 = 1.61 µg/mL

These results highlight the potential of this compound as an anticancer agent, with SAR studies indicating that modifications to the thiazole ring can enhance its cytotoxicity .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that specific substituents on the thiazole ring significantly influence biological activity. Key observations include:

- Electron Donating Groups : The presence of electron-donating groups at specific positions enhances anticancer activity.

- Lipophilicity : Increased lipophilicity often correlates with improved antimicrobial efficacy.

- Functionalization : Variations in the piperidine moiety can alter both potency and selectivity against different pathogens or cancer types.

Case Studies

Several studies have documented the biological effects of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited biofilm formation in Staphylococcus epidermidis, suggesting its potential use in treating biofilm-associated infections .

- Antitumor Activity : Research showed that the compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Q & A

Q. What are the key steps in synthesizing Ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)thiazole-5-carboxylate, and what reaction conditions are critical?

The synthesis typically involves:

- Thiazole Core Formation : Cyclization of a halogenated precursor with thiourea under basic conditions to form the thiazole ring .

- Sulfonylation : Introduction of the piperidin-1-ylsulfonyl group via nucleophilic substitution or coupling reagents (e.g., EDCI/HOBt) on the benzamido intermediate .

- Esterification : Ethyl ester formation at the thiazole-5-position using ethanol under acidic or basic catalysis . Critical conditions include inert atmospheres (N₂/Ar) to prevent oxidation and controlled temperatures (e.g., 80°C for amide coupling) .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and connectivity .

- Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .

- HPLC : For purity assessment (>95% by area normalization) .

Q. What are common functional group transformations applicable to this compound?

- Ester Hydrolysis : Conversion to carboxylic acids using NaOH/H₂O or LiOH/THF .

- Sulfonamide Modifications : Alkylation or acylation of the piperidine nitrogen .

- Thiazole Ring Functionalization : Halogenation (e.g., Br₂ in CH₃COOH) or nucleophilic substitution at the 2-position .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Substituent Variation : Synthesize derivatives with modified sulfonyl (e.g., aryl vs. alkyl) or thiazole-5-ester groups.

- Biological Assays : Test inhibitory activity against target enzymes (e.g., PTP1B, SIRT2) using IC₅₀ determination .

- Data Analysis : Correlate electronic (Hammett σ) or steric parameters (molar refractivity) with bioactivity .

| Substituent Position | Modification Example | Observed IC₅₀ (μM) |

|---|---|---|

| Benzamido (R₁) | 4-Fluorophenyl | 2.1 |

| Piperidine (R₂) | Azepane replacement | >10 |

| Example SAR table for enzyme inhibition |

Q. How can contradictions in biological data between similar derivatives be resolved?

- Structural Reanalysis : Confirm regiochemistry via X-ray crystallography (e.g., thiazole vs. isothiazole isomers) .

- Assay Reproducibility : Validate enzyme inhibition protocols (e.g., PTP1B assay pH, substrate concentration) .

- Computational Modeling : Perform molecular docking to identify binding pose discrepancies .

Q. What strategies improve the metabolic stability and solubility of this compound?

- Prodrug Design : Replace the ethyl ester with a polyethylene glycol (PEG) ester to enhance aqueous solubility .

- LogP Optimization : Introduce polar groups (e.g., -OH, -NH₂) on the piperidine ring while monitoring permeability (Caco-2 assays) .

- Stability Studies : Use TGA/DSC to assess thermal degradation and HPLC to track hydrolytic stability under physiological pH .

Q. What mechanistic insights exist for its enzyme inhibitory activity?

- Competitive Inhibition : Kinetic assays (Lineweaver-Burk plots) show increased Km with unchanged Vmax .

- Binding Site Analysis : Molecular dynamics simulations suggest hydrogen bonding between the sulfonyl group and catalytic residues (e.g., PTP1B Cys215) .

Q. How can synthetic challenges like low yields in sulfonylation steps be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.